Broader and More Uniform Antiproliferative Spectrum vs. Predecessor Compound 6g
Antitumor agent-192 demonstrates a uniformly potent antiproliferative profile with IC50 values below 5.0 μM across multiple human tumor cell lines (BGC-823, MCF-7, A375, 786-0, HT-29, HepG2, 22Rv1, SK-OV-3) [1]. In contrast, the predecessor compound 6g shows highly variable potency across cell lines: 2.02 μM (HT-29) and 2.71 μM (786-0) represent its best activity, but this drops to 11.5 μM (A375), 24.8 μM (BGC-823), and 4.57–5.09 μM (HCT116) . The narrow range of sub-5 μM IC50 values for compound 2f across all tested lines indicates a more uniformly potent and broader-spectrum antitumor profile compared with the predecessor series.
| Evidence Dimension | In vitro antiproliferative activity across human tumor cell line panel (IC50, μM) |
|---|---|
| Target Compound Data | < 5.0 μM across all tested human tumor cell lines (BGC-823, MCF-7, A375, 786-0, HT-29, HepG2, 22Rv1, SK-OV-3) [1] |
| Comparator Or Baseline | Compound 6g: 2.71 (786-0), 2.02 (HT-29), 3.86 (22Rv1/CWR22R), 4.57–5.09 (HCT116), 11.5 (A375), 24.8 (BGC-823) μM |
| Quantified Difference | Compound 2f maintains sub-5 μM potency across all lines vs. compound 6g with >4.8-fold variation (2.02–24.8 μM) and loss of potency in A375 (11.5 μM) and BGC-823 (24.8 μM) |
| Conditions | MTT assay, 48 h drug exposure; compound 6g data from MTT and CCK-8 assays (24–48 h) [1] |
Why This Matters
A uniform sub-5 μM IC50 across all tested tumor types indicates broader therapeutic applicability and eliminates the need for tumor-type-specific potency adjustments that would be required with compound 6g.
- [1] Ao J, Lai C, Wu X, Chen Z, Yang W, Qiu L, Li X, Cao R. Design, synthesis and biological evaluation of novel β-carbolines as antitumor agents via targeting autophagy in colorectal cancer. Eur J Med Chem. 2025 Feb 5;283:117145. PMID: 39653623. View Source
